molecular formula C18H16ClN3O2 B10916670 1-[(4-chlorophenoxy)methyl]-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide

1-[(4-chlorophenoxy)methyl]-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10916670
M. Wt: 341.8 g/mol
InChI Key: IMNKDLVYGYYZPC-UHFFFAOYSA-N
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Description

1-[(4-chlorophenoxy)methyl]-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a chlorophenoxy group and a methylphenyl group

Preparation Methods

The synthesis of 1-[(4-chlorophenoxy)methyl]-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and subsequent substitution reactions. One common synthetic route involves the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethanol. This intermediate is then reacted with 4-methylphenylhydrazine to form the desired pyrazole derivative. The final step involves the acylation of the pyrazole ring with a suitable carboxylic acid derivative to yield the target compound .

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. The use of continuous flow reactors and other advanced techniques can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

1-[(4-chlorophenoxy)methyl]-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring can lead to the formation of pyrazole N-oxides, while reduction can yield pyrazoline derivatives. Substitution reactions can introduce various functional groups onto the pyrazole ring, enhancing the compound’s versatility for further applications .

Scientific Research Applications

1-[(4-chlorophenoxy)methyl]-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

In biology and medicine, this compound has shown potential as a pharmacological agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammation. Additionally, its use as a probe in biochemical assays can help elucidate the mechanisms of various biological processes .

In industry, this compound is used in the development of agrochemicals and other specialty chemicals. Its properties make it suitable for applications in crop protection and pest control.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenoxy)methyl]-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

The molecular pathways involved in its mechanism of action can vary depending on the specific application. In cancer research, the compound may interfere with signaling pathways that regulate cell proliferation and apoptosis, leading to the inhibition of tumor growth.

Comparison with Similar Compounds

1-[(4-chlorophenoxy)methyl]-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as 4-chlorophenoxyacetic acid and 1-[(4-chlorophenoxy)methyl]-3,4-dihydroisoquinoline hydrochloride. These compounds share structural similarities but differ in their specific functional groups and overall chemical properties .

The uniqueness of this compound lies in its combination of a pyrazole ring with chlorophenoxy and methylphenyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H16ClN3O2

Molecular Weight

341.8 g/mol

IUPAC Name

1-[(4-chlorophenoxy)methyl]-N-(4-methylphenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C18H16ClN3O2/c1-13-2-6-15(7-3-13)20-18(23)17-10-11-22(21-17)12-24-16-8-4-14(19)5-9-16/h2-11H,12H2,1H3,(H,20,23)

InChI Key

IMNKDLVYGYYZPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NN(C=C2)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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